

Application Notes and Protocols for Edaglitazone Stock Solution Preparation

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Compound of Interest

Compound Name: *Edaglitazone*

Cat. No.: *B10768922*

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Introduction

Edaglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ), a nuclear receptor that is a key regulator of lipid metabolism, insulin sensitivity, and inflammation.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, **Edaglitazone** is utilized in research for its antidiabetic and anti-hyperglycemic properties.[3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream cellular and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of **Edaglitazone** stock solutions for research purposes.

Physicochemical and Solubility Data

Quantitative data regarding the physicochemical properties and solubility of **Edaglitazone** are summarized below. This information is essential for calculating the required mass of the compound for stock solution preparation.

Table 1: Physicochemical Properties of **Edaglitazone**

Property	Value	Reference(s)
Molecular Weight	464.56 g/mol	[3]
Molecular Formula	C ₂₄ H ₂₀ N ₂ O ₄ S ₂	
Appearance	Solid	
CAS Number	213411-83-7	

Table 2: Solubility of **Edaglitazone**

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes	Reference(s)
DMSO	30 - 100	~64.6 - 215.2	Ultrasonic treatment may be required to fully dissolve the compound.	

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Edaglitazone Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Edaglitazone** in DMSO.

Materials:

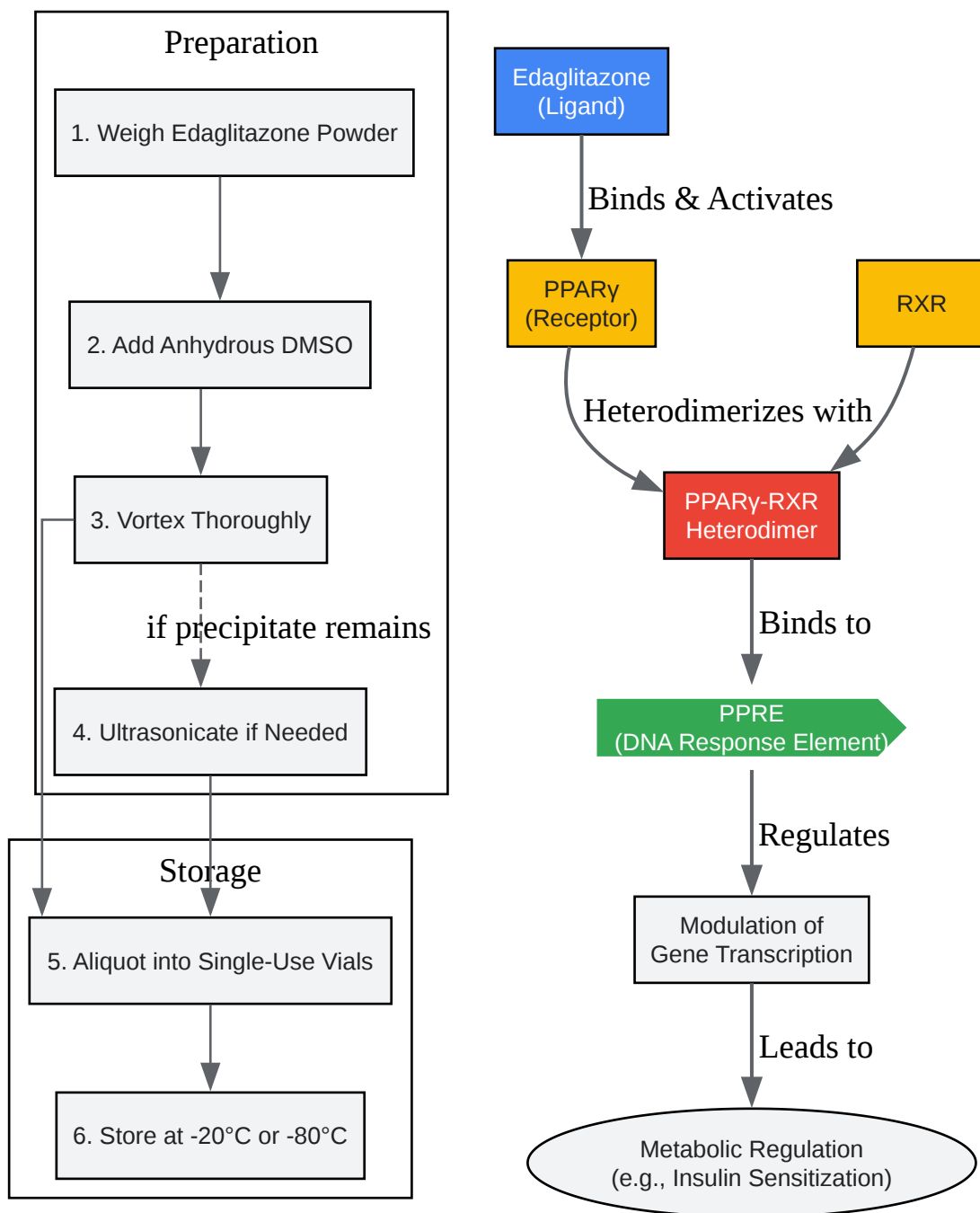
- **Edaglitazone** (solid powder)
- Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance

- Calibrated micropipettes and sterile tips
- Vortex mixer
- Ultrasonic water bath (optional)

Procedure:

- Pre-use Preparation: Before opening the vial, allow the solid **Edaglitazone** to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the compound.
- Mass Calculation: Calculate the mass of **Edaglitazone** required to prepare the desired volume and concentration of the stock solution.
 - Formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Desired Volume (mL)} \times \text{Molecular Weight (g/mol)} / 1000$
 - Example (for 1 mL of 10 mM stock): $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 464.56 \text{ g/mol} / 1000 = 4.65 \text{ mg}$
- Weighing: Carefully weigh the calculated amount of **Edaglitazone** powder using an analytical balance in a fume hood or other contained environment.
- Solubilization:
 - Add the weighed **Edaglitazone** to a sterile vial.
 - Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
 - Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- Ensuring Complete Dissolution:
 - Visually inspect the solution for any undissolved particles.
 - If particulates remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid solubility.

- Aliquoting and Storage:
 - Once the **Edaglitazone** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This is crucial to prevent degradation from repeated freeze-thaw cycles.
 - Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
- Storage Conditions:
 - For short-term storage (up to 1 month), store the aliquots at -20°C.
 - For long-term storage (up to 6 months), store the aliquots at -80°C.
 - All solutions should be stored protected from light and moisture.



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References

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